molecular formula C23H22N2O3 B11312119 3,5-dimethyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide

3,5-dimethyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide

Katalognummer: B11312119
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: NKFBCIWTJNGYHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylbenzofuran and 8-propoxyquinoline, which are subjected to carboxylation and amide formation reactions under controlled conditions. Common reagents used in these reactions include carboxylic acids, amines, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dimethyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-dimethylbenzofuran-2-carboxamide: Lacks the quinoline moiety.

    8-propoxyquinoline-5-carboxamide: Lacks the benzofuran moiety.

    N-(quinolin-5-yl)-1-benzofuran-2-carboxamide: Lacks the propoxy and dimethyl groups.

Uniqueness

The unique combination of the benzofuran, quinoline, and propoxy groups in 3,5-dimethyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C23H22N2O3

Molekulargewicht

374.4 g/mol

IUPAC-Name

3,5-dimethyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H22N2O3/c1-4-12-27-20-10-8-18(16-6-5-11-24-21(16)20)25-23(26)22-15(3)17-13-14(2)7-9-19(17)28-22/h5-11,13H,4,12H2,1-3H3,(H,25,26)

InChI-Schlüssel

NKFBCIWTJNGYHL-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=CC(=C4)C)C)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.